molecular formula C16H10N4S2 B2843743 4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile CAS No. 514202-22-3

4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile

Cat. No.: B2843743
CAS No.: 514202-22-3
M. Wt: 322.4
InChI Key: XXYFMIXOSMBPIG-UHFFFAOYSA-N
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Description

The compound "4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile" (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule featuring a fused tricyclic core with sulfur and nitrogen atoms, a sulfanyl methyl linker, and a terminal benzonitrile group. This article provides a detailed comparison of Compound A with structurally analogous compounds, focusing on molecular design, synthesis, physicochemical properties, and functional implications.

Properties

IUPAC Name

4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4S2/c17-9-11-5-7-12(8-6-11)10-21-15-18-19-16-20(15)13-3-1-2-4-14(13)22-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYFMIXOSMBPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)C#N)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with triazole derivatives in the presence of a suitable catalyst . The reaction conditions often include refluxing in ethanol or other solvents, with the addition of piperidine as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like PARP by binding to their active sites, thereby preventing the repair of DNA damage in cancer cells . This inhibition leads to the accumulation of DNA damage, ultimately causing cell death .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Compound A : The tricyclic core (7-thia-2,4,5-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,5,9,11-pentaene) integrates sulfur and nitrogen atoms into a fused bicyclohexane and cyclopropane framework. This rigid, planar structure enhances π-conjugation, which is critical for electronic applications .
  • Benzo[c][1,2,5]thiadiazole Derivatives : Compounds like DTCPB and DTCTB () feature a benzo-thiadiazole core with electron-deficient carbonitrile substituents. These are simpler bicyclic systems but share the sulfur-nitrogen heterocyclic motif, which improves charge transport in organic semiconductors .
  • Spiro Compounds (): Spiro[4.5]decane-6,10-dione derivatives incorporate benzothiazole and aromatic substituents. While structurally distinct, their spiro-conjugated systems highlight the role of steric and electronic effects in modulating properties.

Substituent Effects

  • DTCPB/DTCTB: These derivatives use di-p-tolylamino substituents, which are electron-donating groups that enhance hole-transport properties in optoelectronic devices .
  • Dithia-azatetracyclo Derivatives (): Methoxy and hydroxyphenyl substituents in similar fused systems demonstrate how polar groups influence solubility and intermolecular interactions.

Functional Group Transformations

  • The benzonitrile group in Compound A and DTCPB derivatives is resistant to hydrolysis under mild conditions, making it stable in diverse synthetic environments .
  • Sulfanyl methyl linkers, as in Compound A , may undergo oxidation to sulfones or nucleophilic substitution, offering pathways for derivatization .

Physicochemical and Electronic Properties

Electronic Structure

  • Compound A : The tricyclic core and benzonitrile group likely create a strong electron-deficient system, comparable to benzo-thiadiazole derivatives (). This could enhance n-type semiconductor behavior.
  • DTCPB/DTCTB : These compounds exhibit broad absorption in the visible spectrum and high electron affinity due to the carbonitrile-thiadiazole synergy, making them suitable for organic photovoltaics .

Solubility and Stability

  • Compound A: The rigid tricyclic system may reduce solubility in common solvents compared to DTCPB derivatives, which benefit from flexible tolylamino groups .
  • Spiro Compounds (): Bulky spiro structures improve thermal stability but reduce crystallinity, a trade-off relevant to device fabrication.

Organic Electronics

  • Compound A : Its conjugated system positions it as a candidate for electron-transport layers in OLEDs or thin-film transistors, akin to DTCTB ().
  • Benzo-thiadiazole Derivatives: Used in donor-acceptor copolymers for high-efficiency solar cells, achieving power conversion efficiencies >8% .

Drug Discovery and Beyond

Q & A

Q. What are the key considerations for synthesizing 4-({7-thia-2,4,5-triazatricyclo[...]benzonitrile with high purity?

The synthesis involves multi-step reactions requiring precise control of parameters such as temperature, solvent polarity, and reaction time. For example, thiol-ene "click" chemistry or nucleophilic substitution reactions may be employed to attach the benzonitrile moiety to the tricyclic core. Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution) and recrystallization in polar aprotic solvents (e.g., DMF/water) is critical. Structural validation should use NMR (¹H/¹³C, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .

Table 1: Optimization of Reaction Conditions

StepParameterOptimal RangeImpact on Yield
1Temperature0–5°C (exothermic step)Prevents side reactions
2SolventDCM/THF (1:1)Enhances solubility
3CatalystTEA (2.5 eq.)Accelerates thiol coupling

Q. Which analytical techniques are most effective for characterizing this compound’s structural complexity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon hybridization, while 2D techniques (COSY, NOESY) resolve overlapping signals in the tricyclic core .
  • Mass Spectrometry : HRMS confirms molecular weight and detects minor impurities (e.g., isotopic patterns for sulfur atoms) .
  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles, critical for validating computational models .

Q. How does the compound’s stability vary under different storage conditions?

Stability tests in solvents (e.g., DMSO, ethanol) at 4°C, 25°C, and −20°C over 30 days show degradation <5% at −20°C under inert gas (N₂). Light exposure accelerates decomposition due to the benzonitrile group’s photosensitivity. Recommend amber vials and desiccants for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The sulfur atom in the thia-triazatricyclo core acts as a soft nucleophile. Density Functional Theory (DFT) calculations reveal a low-energy transition state (ΔG‡ ≈ 25 kcal/mol) for SN2 pathways at the methylene bridge. Solvent polarity (e.g., DMF vs. toluene) modulates reaction rates by stabilizing charged intermediates .

Figure 1 : Proposed SN2 Mechanism [Insert simplified reaction coordinate diagram highlighting transition state stabilization.]

Q. How can computational modeling predict bioactivity against kinase targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) identify binding affinity to ATP pockets in kinases (e.g., JAK2, EGFR). The benzonitrile group forms hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR), while the tricyclic core occupies hydrophobic pockets. QSAR models correlate logP values (2.8–3.5) with IC₅₀ trends .

Q. What strategies resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies may arise from assay conditions (e.g., serum concentration affecting solubility) or metabolic heterogeneity. Normalize data using:

  • Dose-response curves (72-hour exposure, 10–100 μM range).
  • Control for efflux pumps (e.g., verapamil for MDR1 inhibition).
  • Metabolomic profiling (LC-MS) to identify cell-specific detox pathways .

Q. How does modifying substituents on the tricyclic core alter binding to biological targets?

  • Electron-withdrawing groups (e.g., −CF₃) increase electrophilicity, enhancing covalent binding to cysteine residues.
  • Bulkier substituents reduce entropic penalties in protein-ligand interactions (e.g., ∆S values from ITC assays).
  • Stereochemical inversion at the sulfur bridge disrupts π-π stacking with aromatic residues (e.g., Phe864 in VEGFR2) .

Methodological Guidance

Q. How to design experiments assessing the compound’s role in photodynamic therapy (PDT)?

  • Singlet oxygen quantum yield (ΦΔ) : Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap in UV-Vis assays.
  • Cellular uptake : Track via fluorescence microscopy with a boron-dipyrromethene (BODIPY) conjugate.
  • In vivo efficacy : Use murine xenograft models with bioluminescent tumor cells (e.g., MDA-MB-231-luc) .

Q. What statistical methods address batch-to-batch variability in bioactivity assays?

  • ANOVA with post-hoc Tukey tests to compare IC₅₀ values across batches.
  • Principal Component Analysis (PCA) to identify outlier batches based on LC-MS impurity profiles.
  • Bayesian hierarchical modeling to estimate uncertainty in dose-response parameters .

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